2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-16-12-21(28-22(32)13-17-8-10-19(33-2)11-9-17)31(29-16)24-20-14-27-30(23(20)25-15-26-24)18-6-4-3-5-7-18/h3-12,14-15H,13H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZGATGNZXCRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain enzymes, such as cytochrome p450s involved in diterpene biosynthesis
Mode of Action
For instance, inhibition of certain enzymes can disrupt biochemical pathways, leading to various physiological effects.
Biochemical Pathways
Similar compounds have been found to inhibit sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives. This suggests that the compound may interact with similar pathways.
Result of Action
Similar compounds have been found to cause severe autotoxicity symptoms that result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives. This suggests that the compound may have similar effects.
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide is a complex molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in the field of oncology and other therapeutic areas. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 396.48 g/mol. The structure features a methoxyphenyl group and two pyrazole moieties that are known to influence its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds often act as inhibitors of various kinases involved in cancer progression. The specific compound has been shown to exhibit significant inhibitory effects against multiple cancer cell lines.
Key Findings:
- Inhibition of Cell Proliferation: In vitro assays demonstrated that the compound effectively inhibits cell proliferation in cancer cell lines such as MCF-7 and HCT116, with IC50 values indicating potent activity (values ranging from 2.59 µM to 24 µM depending on the specific derivative tested) .
- Induction of Apoptosis: The compound induces apoptosis in cancer cells through mechanisms involving DNA fragmentation and cell cycle arrest .
The biological activity of this compound can be attributed to its ability to interact with key molecular targets:
- Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit various kinases, including EGFR and CDK2, which are critical in regulating cell cycle and proliferation .
- Molecular Docking Studies: Computational studies have shown favorable binding interactions between this compound and target proteins, suggesting a strong potential for selective inhibition .
Data Tables
| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 2.59 | Apoptosis induction |
| Anticancer | HCT116 | 2.35 | Cell cycle arrest |
| Kinase Inhibition | Various | 0.3 - 24 | EGFR/CDK inhibition |
Study 1: Anticancer Efficacy
In a recent study published in BioRxiv, derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and screened for anticancer activity. The study found that compounds similar to the one discussed exhibited high potency against cancer cell lines, supporting their potential as therapeutic agents .
Study 2: Mechanistic Insights
Another investigation focused on the molecular docking and binding affinities of various pyrazolo derivatives, revealing that modifications at specific positions on the pyrazole ring significantly enhanced their anticancer properties. This suggests that structural optimization could further improve efficacy .
Comparison with Similar Compounds
Key Observations :
- Synthetic yields vary significantly: Thienopyrimidine derivatives achieve 82% yields via optimized Vilsmeier–Haack reactions , while fluorinated chromenones (Example 33) show lower yields (21%), likely due to steric hindrance .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Profiles
Key Observations :
- The target compound’s methoxy group may reduce LogP compared to chloro derivatives (e.g., 2-Chloro-N-[1-(4-Chlorophenyl)...]), enhancing aqueous solubility .
- Chromenone derivatives (Example 33) exhibit potent kinase inhibition, suggesting the pyrazolo[3,4-d]pyrimidine scaffold’s versatility in targeting enzymatic active sites .
Crystallographic and Spectroscopic Data
While crystallographic data for the target compound is unavailable, analogous pyrazolo-pyrimidine structures are refined using SHELXL . For example, the thienopyrimidine derivative () was characterized via ¹H-NMR (δ 8.71 ppm, pyrimidine-H) and ¹³C-NMR (δ 158.9 ppm, C=O), consistent with the target compound’s expected spectral features .
Preparation Methods
Cyclocondensation of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (I ) with formamide under reflux. This method, adapted from pyrazolo[3,4-d]pyrimidine syntheses, proceeds via intramolecular cyclization to yield 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (II ) (Scheme 1).
Reaction Conditions :
Characterization :
- IR (KBr) : 1697 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine H), 7.72–7.68 (m, 5H, phenyl).
Functionalization of the Pyrazolo[3,4-d]Pyrimidine at C4
Nucleophilic Substitution with 3-Methyl-5-aminopyrazole
Compound II undergoes nucleophilic substitution at C4 using 3-methyl-5-aminopyrazole (III ) in the presence of phosphorus oxychloride (POCl₃) to yield 4-(3-methyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (IV ) (Scheme 2).
Reaction Conditions :
Mechanistic Insight :
POCl₃ activates the carbonyl group of II , facilitating displacement by the amine group of III to form the C–N bond.
Characterization :
Installation of the 2-(4-Methoxyphenyl)Acetamide Side Chain
Amidation via Carbodiimide Coupling
The final step involves coupling 2-(4-methoxyphenyl)acetic acid (V ) with the amine group of IV using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to yield the target compound (Scheme 3).
Reaction Conditions :
- Solvent : Dichloromethane (DCM).
- Coupling Agents : EDC (1.2 eq), HOBt (1.1 eq).
- Base : N,N-Diisopropylethylamine (DIPEA, 2 eq).
- Temperature : RT, 24 hours.
- Yield : 75–80%.
Optimization Notes :
- Excess DIPEA ensures deprotonation of the amine for efficient nucleophilic attack.
- HOBt suppresses racemization and enhances coupling efficiency.
Characterization :
- IR (KBr) : 3310 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (amide C=O), 1602 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.65–6.85 (m, 9H, aromatic), 3.82 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂), 2.40 (s, 3H, CH₃).
- LC-MS (ESI+) : m/z 483.2 [M+H]⁺.
Alternative Synthetic Routes and Comparative Analysis
Ullmann-Type Coupling for Pyrazole Attachment
An alternative method employs a copper-catalyzed Ullmann coupling between 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and 3-methyl-5-aminopyrazole.
Reaction Conditions :
- Catalyst : CuI (10 mol%).
- Ligand : 1,10-Phenanthroline (20 mol%).
- Base : Cs₂CO₃ (2 eq).
- Solvent : DMSO, 100°C, 24 hours.
- Yield : 50–55%.
Advantages : Avoids POCl₃, which is corrosive.
Disadvantages : Lower yield compared to nucleophilic substitution.
Direct Amination of Pyrazolo[3,4-d]Pyrimidine
Heating II with 3-methyl-5-aminopyrazole in butanol at reflux for 18 hours provides IV in 60% yield without catalysts.
Critical Analysis of Methodologies
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 58–63% | POCl₃, toluene, 110°C | High regioselectivity | Use of corrosive POCl₃ |
| Ullmann Coupling | 50–55% | CuI, DMSO, 100°C | Mild conditions | Requires expensive ligands |
| Direct Amination | 60% | Butanol, reflux | No catalysts | Long reaction time (18 hours) |
Scalability and Industrial Feasibility
The EDC/HOBt-mediated amidation (Step 4) is scalable to kilogram quantities with yields >75%. However, POCl₃-based methods require corrosion-resistant reactors, increasing capital costs.
Q & A
Q. What are the common synthetic routes for 2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole derivatives. For example:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of 5-aminopyrazole with 1,3-dielectrophilic reagents (e.g., acetylacetone) under acidic conditions .
- Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or acylation reactions using α-chloroacetamide derivatives .
- Step 3 : Final functionalization of the pyrazole ring with methyl and phenyl groups using alkylation or coupling reactions .
Optimization of solvent choice (e.g., dry acetonitrile or ethanol) and temperature control (60–80°C) is critical for yield improvement .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions on the pyrazolo[3,4-d]pyrimidine core .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
Elemental analysis (C, H, N) further validates purity .
Q. What initial biological activities have been reported for this compound?
- Methodological Answer :
- Kinase Inhibition : Demonstrated in vitro against tyrosine kinases (e.g., EGFR, VEGFR) via ATP-binding site competition, with IC₅₀ values ≤1 μM in cancer cell lines .
- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) using disk diffusion assays, showing zones of inhibition ≥15 mm at 100 μg/mL .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Methodological Answer :
- Catalyst Screening : Triethylamine or DMAP enhances acylation efficiency by activating carboxyl groups .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces side reactions .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition during cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure product with ≥95% purity .
Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess kinase affinity changes .
- Bioisosteric Replacement : Substitute the pyrazole ring with triazole or oxadiazole to modulate metabolic stability .
- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions with kinase active sites .
Q. How can researchers address discrepancies in reported synthetic protocols for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Reaction Validation : Reproduce methods using identical reagents (e.g., 1,3-dielectrophiles vs. arylidenes) and compare yields .
- Byproduct Analysis : LC-MS identifies side products (e.g., triazine derivatives from nitrite overuse) .
- Computational Modeling : DFT calculations (Gaussian 09) predict reaction pathways to explain divergent outcomes .
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetics?
- Methodological Answer :
- Hepatic Microsomes : Assess metabolic stability by measuring half-life (t₁/₂) in human liver microsomes with NADPH cofactors .
- Plasma Protein Binding : Equilibrium dialysis quantifies unbound fraction (fu) using spiked plasma samples .
- Caco-2 Permeability : Monolayer assays predict intestinal absorption (Papp ≥1 × 10⁻⁶ cm/s indicates high bioavailability) .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Dose-Response Curves : Calculate EC₅₀ values across 8–10 concentrations to ensure reproducibility .
- Off-Target Screening : Kinome-wide profiling (Eurofins) identifies non-specific interactions affecting data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
